3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione is an organic compound belonging to the class of pyrrolidine-2,5-diones. This compound features a pyrrolidine ring with two carbonyl groups at positions 2 and 5, and a prop-2-en-1-yl substituent at position 3. It is recognized for its potential biological activities, particularly as a reversible inhibitor of aromatase, an enzyme involved in estrogen biosynthesis.
3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione can be classified under several chemical categories:
The compound's IUPAC name is 3-(prop-2-en-1-yl)pyrrolidine-2,5-dione, and it can be represented by the following molecular formula: .
The synthesis of 3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione typically involves several steps:
The reaction conditions generally require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution. Industrial production may involve continuous flow processes to enhance yield and purity, utilizing optimized temperature and pressure conditions .
3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione can participate in various chemical reactions:
The biological evaluation of derivatives has shown that while some compounds exhibit reversible inhibition of aromatase, they do not demonstrate irreversible inhibition .
The mechanism by which 3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione inhibits aromatase involves binding to the active site of the enzyme, thereby preventing substrate access. The reversible nature of this inhibition allows for modulation of estrogen levels without permanent alteration to the enzyme's structure.
Studies indicate that certain derivatives show promising results in modulating aromatase activity, suggesting potential therapeutic applications in conditions sensitive to estrogen levels .
Key physical properties include:
Chemical properties include:
Relevant analyses indicate that the compound exhibits moderate reactivity typical of unsaturated carbonyl compounds .
3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione has potential applications in:
Research continues into its derivatives for enhanced efficacy and specificity in therapeutic applications .
The pyrrolidine-2,5-dione nucleus (succinimide) serves as a privileged scaffold in medicinal chemistry due to its exceptional hydrogen-bonding capacity and rigid planar conformation. This heterocyclic system enables precise interactions with biological targets through its two carbonyl oxygen atoms, which act as hydrogen bond acceptors, and the N-H group (in non-substituted variants), which functions as a hydrogen bond donor [4] [8]. These interactions facilitate strong binding to enzymes and receptors, explaining its prevalence in central nervous system (CNS) agents and anticancer drugs. For example, derivatives like ethosuximide (a 3-alkyl substituted pyrrolidine-2,5-dione) are established antiepileptics that modulate T-type calcium channels [4]. Recent studies demonstrate that N-functionalization of this core, particularly with arylpiperazinylmethyl groups, significantly enhances anticonvulsant efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models [4] [5]. Beyond neurology, the scaffold's electron-withdrawing nature and stereoelectronic properties underpin its use in designing kinase inhibitors and immunomodulatory agents, as evidenced by patents detailing pyrrolidine-2,5-dione derivatives for cancer therapy [3] [6].
Table 1: Medicinal Applications of Pyrrolidine-2,5-dione Derivatives
Biological Activity | Structural Features | Key Pharmacological Findings |
---|---|---|
Anticonvulsant | 3-Aryl substituent; N-(arylpiperazinylmethyl) | MES test protection (ED₅₀ 100-300 mg/kg); scPTZ inhibition [4] |
Anticancer | 3-Allyl/alkynyl substituent; N-aryl groups | Inhibition of proliferating cancer cells (breast, colon, lung) [3] [6] |
Anti-inflammatory | N-Amidrazone derivatives; 3,4-dimethyl | IL-6/TNF-α suppression in PBMCs (IC₅₀ 10-50 μM) [8] |
The introduction of a 3-(prop-2-en-1-yl) (allyl) group confers distinct electronic and steric advantages to the pyrrolidine-2,5-dione core. The allyl moiety's electron-donating properties subtly alter the electron density of the carbonyl groups, enhancing interactions with target proteins [3] [8]. This modification increases the scaffold's lipophilicity (log P ≈ 2.4), improving blood-brain barrier permeability for CNS applications [5] [7]. Crucially, the allyl group's unsaturation provides a synthetic handle for further functionalization via hydroboration, epoxidation, or Michael additions, enabling rapid diversification for structure-activity relationship (SAR) studies [3] [6]. Compared to saturated 3-alkyl chains (e.g., methyl or ethyl), the allyl substituent demonstrates superior biological activity in anticonvulsant models, attributed to its ability to adopt extended conformations that optimize target binding [5]. In cancer therapeutics, derivatives like 3-(prop-2-yn-1-yl)pyrrolidine-2,5-dione (an alkyne analog) show enhanced cytotoxicity, underscoring the importance of unsaturated C3 substituents [2] [6]. Molecular modeling indicates that the allyl group's planar vinyl segment allows π-stacking with aromatic residues in enzyme active sites, a feature validated in COX-2 inhibition studies of related maleimide derivatives [8].
3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione emerged as a scaffold of interest following seminal research on 3-alkylsuccinimides in the mid-20th century. Early studies revealed that 3-phenylpyrrolidine-2,5-dione derivatives exhibited potent anticonvulsant activity, prompting investigations into aliphatic C3 substituents [4]. The allyl variant gained prominence due to its synthetic accessibility via Nenitzescu reactions or Michael additions of amine nucleophiles to maleimides [8]. Patent literature from the 2000s marked a turning point, disclosing 3-allyl and 3-alkynyl pyrrolidine-2,5-dione derivatives as cytotoxic agents in breast, colon, and lung cancer models [3] [6]. For instance, compounds bearing the 3-(prop-2-en-1-yl) group demonstrated IC₅₀ values <10 μM against MCF-7 breast adenocarcinoma cells, acting through inhibition of tubulin polymerization or protein kinase C modulation [6]. Concurrently, structural biology advances elucidated how the allyl substituent's conformational flexibility facilitates binding to allosteric sites in ion channels—explaining its efficacy in seizure models [5]. Modern synthetic routes, such as the Mannich reaction of 3-allyl pyrrolidine-2,5-dione with piperazines, have yielded derivatives with dual anticonvulsant and anti-inflammatory activities [5] [8]. The scaffold continues to evolve through hybrid designs, exemplified by recent conjugates with trifluoromethylphenyl groups (e.g., ChemDiv compound 7627-0175) targeting cytokine production pathways [7] [8].
Table 2: Key Characteristics of 3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₈H₁₁NO₃ | Confirmed via PubChem CID 18442673 [1] |
IUPAC Name | 3-(prop-2-en-1-yl)pyrrolidine-2,5-dione | Systematic nomenclature [1] [2] |
Log P | ~2.43 (predicted) | Enhanced membrane permeability [5] [7] |
Synthetic Accessibility | High (1-3 steps from maleic anhydride) | Enables rapid SAR expansion [3] [8] |
Biological Profiles | Anticonvulsant, anticancer, anti-inflammatory | Multi-target therapeutic potential [3] [5] [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8